molecular formula C7H10ClNS B13651599 2-(5-Chlorothiophen-2-yl)-N-methylethan-1-amine

2-(5-Chlorothiophen-2-yl)-N-methylethan-1-amine

Cat. No.: B13651599
M. Wt: 175.68 g/mol
InChI Key: GUKBOENCUGDXDP-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-N-methylethan-1-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic synthesis due to its stability and electronic properties. The compound this compound is of interest in various fields of scientific research, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-N-methylethan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride (SOCl2) to form 5-chlorothiophene-2-carbonyl chloride, followed by reaction with methylamine (CH3NH2).

    Reduction: The resulting amide is reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like methylamine (CH3NH2) in a polar solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chlorothiophen-2-yl)-N-methylethan-1-amine: Known for its potential antiviral properties.

    2-(5-Chlorothiophen-2-yl)-N-methylpropan-1-amine: Similar structure but with a different alkyl chain length, affecting its biological activity.

    2-(5-Chlorothiophen-2-yl)-N-methylbutan-1-amine: Another analog with variations in the alkyl chain, leading to different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and biological activities compared to other thiophene derivatives .

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-methylethanamine

InChI

InChI=1S/C7H10ClNS/c1-9-5-4-6-2-3-7(8)10-6/h2-3,9H,4-5H2,1H3

InChI Key

GUKBOENCUGDXDP-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=C(S1)Cl

Origin of Product

United States

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